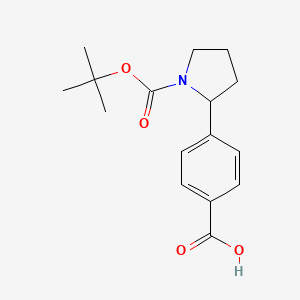

Ácido 4-(1-(terc-butoxicarbonil)pirrolidin-2-il)benzoico

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of this compound is C16H21NO4, and its molecular weight is 291.34 g/mol . The structure contains a pyrrolidine ring, a benzoic acid group, and a tert-butoxycarbonyl group .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The carboxylic acid group is acidic and can participate in acid-base reactions. The carbonyl group in the Boc group can be involved in reactions with nucleophiles. The pyrrolidine ring can potentially undergo reactions at the nitrogen atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would make the compound polar and capable of forming hydrogen bonds . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature .

Aplicaciones Científicas De Investigación

Uso en reacciones de acoplamiento cruzado

Este compuesto se puede usar en reacciones de acoplamiento cruzado catalizadas por metales, como los acoplamientos de Suzuki-Miyaura y Negishi . Estas reacciones se utilizan ampliamente en química orgánica para la síntesis de varios tipos de compuestos.

Preparación de derivados de terc-butoxicarbonil

El compuesto se puede usar en la preparación de derivados de terc-butoxicarbonil de aminoácidos utilizando pirocarbonato de di-terc-butilo . Este proceso es importante en el campo de la bioquímica y la química medicinal.

Estudio cinético

La cinética de la eliminación en fase gaseosa de 1-(terc-butoxicarbonil)-2-pirrolidinona, un compuesto relacionado, se ha investigado en un sistema estático . Esto podría proporcionar información valiosa sobre la reactividad y la estabilidad del compuesto.

Aplicaciones de detección

Los ácidos borónicos, que están relacionados con este compuesto, se utilizan cada vez más en diversas áreas de investigación, incluida su utilidad en diversas aplicaciones de detección . Pueden interactuar con dioles y bases de Lewis fuertes como aniones fluoruro o cianuro, lo que lleva a su uso en aplicaciones de detección.

Tecnologías terapéuticas y de separación

Los ácidos borónicos de las terapias a las tecnologías de separación se han cubierto en varios artículos . La interacción clave de los ácidos borónicos con los dioles permite su utilización en diversas áreas que van desde el etiquetado biológico, la manipulación y modificación de proteínas, la separación y el desarrollo de terapias .

Herramientas bioquímicas

Los ácidos borónicos se utilizan como herramientas bioquímicas para diversos fines, incluida la interferencia en las vías de señalización, la inhibición enzimática y los sistemas de administración celular .

Mecanismo De Acción

The mechanism of action of 4-tBu-PBA is not fully understood, however it is believed to act as a catalyst in the formation of organic molecules. It is also thought to act as a proton donor in the formation of peptides and other organic molecules. Additionally, 4-tBu-PBA can act as a nucleophile, which can react with electrophiles to form a variety of products.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-tBu-PBA are not well understood. However, it is known that it is not toxic and does not have any adverse effects on the human body. Additionally, it is known to be a weak acid, which means that it is not likely to cause any irritation or adverse reactions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-tBu-PBA in laboratory experiments include its low cost, easy availability, and its ability to form a variety of derivatives. Additionally, it is a relatively stable compound and can be stored for long periods of time without degradation. The main limitation of 4-tBu-PBA is its limited solubility in water, which can make it difficult to use in certain experiments.

Direcciones Futuras

The future directions for 4-tBu-PBA are numerous. As mentioned above, it can be used as a building block for the synthesis of a variety of compounds, including peptides, amino acids, and other organic molecules. Additionally, it can be used in the synthesis of fluorescent dyes and labels, which can be used in imaging and detection technologies. Additionally, it can be used in the synthesis of pharmaceuticals, pesticides, and other natural products. Finally, it can be used as a proton donor in the formation of peptides and other organic molecules.

Safety and Hazards

Propiedades

IUPAC Name |

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-4-5-13(17)11-6-8-12(9-7-11)14(18)19/h6-9,13H,4-5,10H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLCFZBVANBKEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662872 | |

| Record name | 4-[1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

863769-40-8 | |

| Record name | 4-[1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B1461877.png)

![7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1461880.png)

![Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride](/img/structure/B1461886.png)

![3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride](/img/structure/B1461887.png)

![2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B1461890.png)

![5-Iodo-2,3-dihydro-[1,4]dioxino-[2,3-c]pyridine-8-carbaldehyde](/img/structure/B1461891.png)